![molecular formula C17H35BrN2 B14292859 1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide CAS No. 113104-20-4](/img/structure/B14292859.png)
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound is characterized by its unique structure, which includes a bicyclic ring system and a long alkyl chain, making it amphiphilic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane with an alkyl halide. For instance, the reaction between 1,4-diazabicyclo[2.2.2]octane and 1-bromoundecane in a suitable solvent like methanol or ethanol under reflux conditions can yield the desired product. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of phase-transfer catalysts can also be employed to facilitate the reaction and improve the overall process economics .
化学反应分析
Types of Reactions
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiocyanate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiocyanate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include the corresponding hydroxide, cyanide, or thiocyanate derivatives.
Oxidation and Reduction: Products depend on the specific reagents used and the reaction conditions.
科学研究应用
1-Undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide has a wide range of applications in scientific research:
作用机制
The compound exerts its effects primarily through its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the quaternary ammonium group interacts with hydrophilic surfaces. This dual interaction allows the compound to reduce surface tension and facilitate the mixing of otherwise immiscible substances. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A precursor to 1-undecyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide, used as a catalyst in organic synthesis.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom, used in medicinal chemistry.
Tropane: Another bicyclic compound with different functional groups, used in the synthesis of pharmaceuticals.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct amphiphilic properties not found in its simpler counterparts like 1,4-diazabicyclo[2.2.2]octane. This makes it particularly useful as a surfactant and in applications requiring the reduction of surface tension .
属性
CAS 编号 |
113104-20-4 |
|---|---|
分子式 |
C17H35BrN2 |
分子量 |
347.4 g/mol |
IUPAC 名称 |
1-undecyl-4-aza-1-azoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C17H35N2.BrH/c1-2-3-4-5-6-7-8-9-10-14-19-15-11-18(12-16-19)13-17-19;/h2-17H2,1H3;1H/q+1;/p-1 |
InChI 键 |
MPXNODWFUFAPBQ-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCCCCC[N+]12CCN(CC1)CC2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
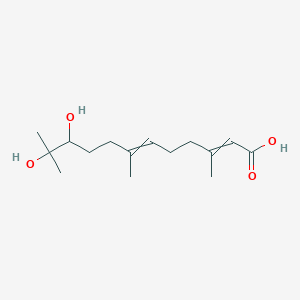
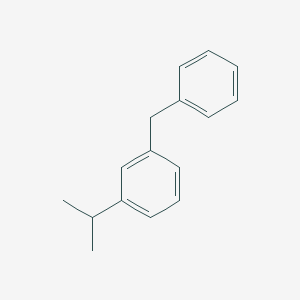
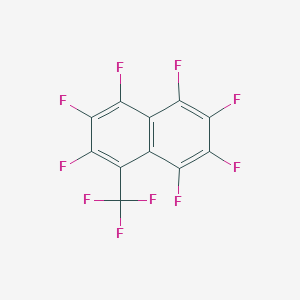
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)

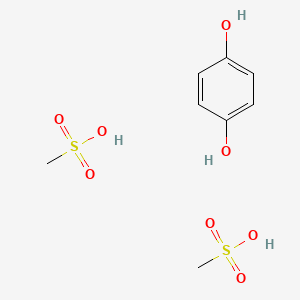
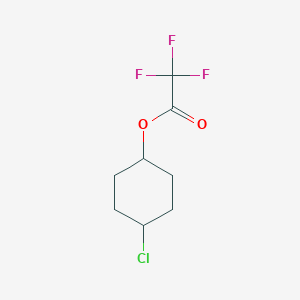
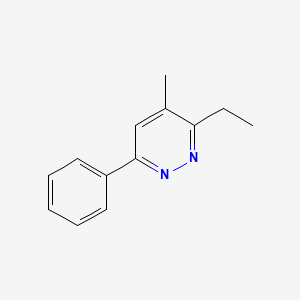
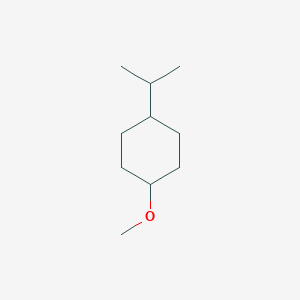
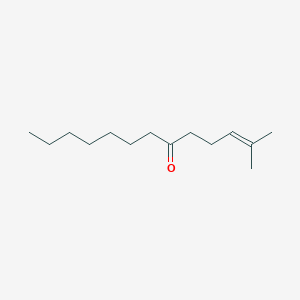
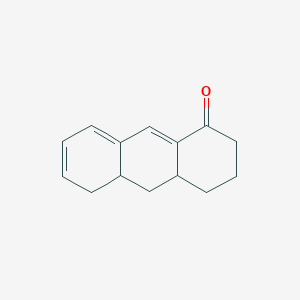
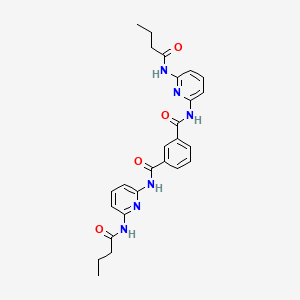
![2-[2-(Naphthalen-1-yl)propyl]cyclopentan-1-one](/img/structure/B14292850.png)
